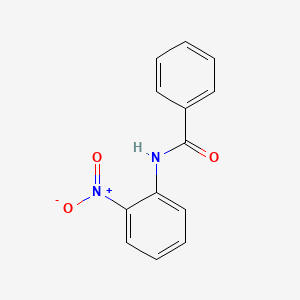

2'-Nitrobenzanilide

Description

Historical Trajectory of Nitrobenzanilide Research

The study of nitrobenzanilides is rooted in the foundational era of organic chemistry. Early research was largely centered on the synthesis and basic characterization of nitrobenzanilide isomers. The Schotten-Baumann reaction, a method involving the acylation of an amine with an acyl chloride in the presence of a base, was a common synthetic route employed. ontosight.aiajol.info Researchers in the late 19th and early 20th centuries, like Haber, laid some of the groundwork for understanding the reduction of nitroaromatic compounds. orientjchem.org These initial investigations were crucial in establishing the fundamental properties of nitrobenzanilides, such as their melting points and solubility, and understanding how the position of the nitro group affects these characteristics. ontosight.ai A 1985 study, for example, prepared several benzanilides, including 2'-nitrobenzanilide, via the acylation of anilines with substituted benzoyl chlorides to investigate their photochemical reactivity. koreascience.krkoreascience.kr

Contemporary Academic Significance of this compound Systems

In modern research, this compound has gained prominence as a versatile intermediate and structural motif in diverse scientific fields. ontosight.ai

Applications in Synthesis: The compound is a valuable precursor in the synthesis of various organic molecules. biosynth.com A primary application is in the creation of heterocyclic compounds. For instance, the reduction of the nitro group in this compound to an amine can be followed by cyclization to form quinazolinones. chemicalbook.com Quinazolinone derivatives themselves are of significant interest due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. fabad.org.tr The synthesis of these derivatives often involves the reaction of compounds like 2-aminobenzonitriles with various reagents. rsc.org

Medicinal Chemistry: The this compound framework is a subject of study in medicinal chemistry for the development of new therapeutic agents. ontosight.aioatext.com Research has explored its derivatives for potential biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aiontosight.ai For example, derivatives like 2-chloro-5-nitrobenzanilide have been investigated in the context of their biological activities. ufrgs.br

Materials Science: In the realm of materials science, nitrobenzanilide derivatives are explored for creating new materials with specific properties. For instance, 4'-Nitrobenzanilide (B1329733) is used as a building block in developing materials with enhanced stability. lookchem.com Additionally, derivatives like 2',4,4'-trinitrobenzanilide are used as intermediates in the synthesis of monomers for heat-resistant and high-strength fibers. google.com

Emerging Research Avenues and Future Outlook for this compound Studies

The future of this compound research is expanding into new and innovative areas.

Catalysis and Green Chemistry: Emerging research includes the use of nitroaromatic compounds in developing more sustainable and environmentally friendly chemical processes. epdf.pub This involves exploring new catalytic systems and reaction conditions to improve efficiency and reduce waste.

Advanced Materials: There is growing interest in using nitrobenzanilide derivatives to create advanced materials. Research into the photochemical properties of benzanilides has shown that the nitro group can influence the energy of the excited state, which is a key aspect in the development of photoresponsive materials. koreascience.krkoreascience.kr

Biological Probes: Small molecules like 2-chloro-5-nitrobenzanilide (GW9662) have been used as chemical probes to study biological pathways, such as those involving PPARγ. nih.gov This highlights the potential for developing more sophisticated tools for biological research based on the nitrobenzanilide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMSTQBMUHJXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061059 | |

| Record name | 2'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-90-5 | |

| Record name | N-(2-Nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-NITROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427GZ7WL5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization of 2 Nitrobenzanilide

Established Synthetic Pathways for 2'-Nitrobenzanilide

Traditional methods for synthesizing this compound are rooted in fundamental organic reactions that have been refined over decades. These pathways are reliable and well-documented in chemical literature, primarily focusing on the creation of the central amide linkage.

Condensation reactions are a cornerstone of organic synthesis, characterized by the joining of two molecules with the concurrent elimination of a smaller molecule, such as water or hydrogen chloride. algoreducation.com The formation of this compound is a classic example of this process, typically achieved by reacting a derivative of benzoic acid with 2-nitroaniline (B44862).

One of the most direct methods is the acylation of 2-nitroaniline using benzoyl chloride. In this reaction, the nucleophilic amino group of 2-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction results in the formation of the amide bond and the elimination of a molecule of hydrogen chloride (HCl). This approach is often performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Alternatively, direct condensation between benzoic acid and 2-nitroaniline can be performed. This method, however, requires more strenuous conditions, such as high temperatures (e.g., around 170-230°C) and sometimes a catalyst, to facilitate the removal of a water molecule and form the amide. google.comgoogle.com

Classical amidation encompasses a range of techniques for forming amide bonds, including the well-known Schotten-Baumann reaction. core.ac.uk This specific method involves the reaction of an acid chloride (benzoyl chloride) with an amine (2-nitroaniline) in a two-phase system consisting of water and an organic solvent, with a base present in the aqueous phase to neutralize the acid byproduct. core.ac.uk

Beyond the Schotten-Baumann conditions, classical amidation also includes the use of carboxylic acid activating agents. researchgate.net While direct reaction with benzoic acid is possible, the carboxylic acid is often converted into a more reactive intermediate, such as an acid anhydride (B1165640) or an activated ester, to facilitate a more efficient reaction with the weakly nucleophilic 2-nitroaniline under milder conditions. researchgate.net These methods are fundamental in organic synthesis due to their versatility and the stability of the resulting amide bond. nih.gov

Condensation Reactions in this compound Formation

Advanced and Green Synthetic Techniques for Nitrobenzanilides

In response to the growing need for sustainable and efficient chemical processes, advanced synthetic methods have been developed. These techniques offer significant advantages over traditional approaches, including reduced reaction times, lower energy consumption, and decreased use of hazardous solvents. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide array of chemical reactions. slideshare.netoatext.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes. slideshare.net For the synthesis of nitrobenzanilides, microwave heating provides a rapid and efficient alternative to conventional heating methods. oatext.comresearchgate.net The key benefits include improved yields, enhanced reaction selectivity, and a reduction in solvent use, aligning with the principles of green chemistry. rsc.orgslideshare.net

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours | Often reduced to minutes |

| Energy Input | Indirect, slow, and often inefficient slideshare.net | Direct, rapid, and energy-efficient slideshare.net |

| Yield | Variable, can be lower | Generally higher yields |

| Purity | Byproducts from prolonged heating possible | Often cleaner reactions with fewer byproducts |

| Solvent Use | Often requires high-boiling point solvents | Can be performed with less solvent or in solvent-free conditions oatext.com |

Mechanochemistry is an innovative and environmentally friendly synthetic approach that uses mechanical energy—such as grinding, shearing, or milling—to induce chemical reactions. numberanalytics.com These reactions are typically conducted in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), which significantly reduces waste. numberanalytics.comrsc.org The mechanochemical synthesis of amides, including benzanilide (B160483) derivatives, proceeds by grinding the reactants, such as a carboxylic acid and an amine, together, sometimes with a solid catalyst. rsc.orgbeilstein-journals.org This process has been shown to be effective for condensation reactions, offering a clean, efficient, and scalable route to target molecules without the need for bulk solvents. rsc.org

Microwave-Assisted Synthesis of Nitrobenzanilides

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved by employing appropriately functionalized starting materials. This modular approach allows for the introduction of a wide variety of chemical groups onto either the benzoyl or the 2-nitroaniline portion of the molecule.

To synthesize derivatives with substituents on the benzoyl ring, 2-nitroaniline is reacted with a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride or 4-methylbenzoyl chloride). Conversely, to introduce substituents onto the nitro-bearing ring, a substituted 2-nitroaniline (e.g., 4-chloro-2-nitroaniline) is reacted with benzoyl chloride. This strategy provides a systematic way to generate a library of related compounds for various research applications. researchgate.netmdpi.com

| Desired Derivative | Starting Material 1 (Amine) | Starting Material 2 (Acylating Agent) |

| 4-Chloro-2'-nitrobenzanilide | 2-Nitroaniline | 4-Chlorobenzoyl chloride |

| 4-Methyl-2'-nitrobenzanilide | 2-Nitroaniline | 4-Methylbenzoyl chloride |

| 4'-Chloro-2'-nitrobenzanilide | 4-Chloro-2-nitroaniline (B28928) | Benzoyl chloride |

| 4'-Methyl-2'-nitrobenzanilide | 4-Methyl-2-nitroaniline | Benzoyl chloride |

Strategies for Halogenated Nitrobenzanilides

The introduction of halogen atoms onto the this compound framework can be achieved through several synthetic approaches, often by utilizing halogenated starting materials or through direct halogenation reactions.

One common method involves the condensation of a halogenated aniline (B41778) with a benzoyl chloride derivative, or vice-versa. For instance, the synthesis of a halogenated nitrobenzanilide can start from a precursor like 4-Chloro-2-nitroaniline. This compound serves as a key intermediate in the production of pigments and pharmaceuticals. lookchem.com A general synthetic route could involve the acylation of 4-chloro-2-nitroaniline with benzoyl chloride or a substituted variant.

Another strategy involves the direct halogenation of a benzanilide precursor. While direct halogenation of this compound itself is subject to the directing effects of the amide and nitro groups, related procedures on similar structures provide insight. For example, the mechanochemical halogenation of azobenzenes using N-halosuccinimides, sometimes in the presence of a palladium(II) catalyst, represents a modern, solvent-free approach to C-H bond functionalization. nih.gov Such methods could potentially be adapted for the selective halogenation of the this compound rings.

The synthesis of 2-chloro-5-nitrobenzanilide has been accomplished by reacting it with various thiophenols to create precursors for thiazepine synthesis, illustrating the use of pre-halogenated nitrobenzanilides in building heterocyclic systems. gla.ac.uk The graduated reactivity of different halogen atoms on a molecule, such as in halogenated 1,2,4-triazole (B32235) nucleoside analogues, allows for subsequent regioselective substitutions, a principle that can be applied to complex halogenated nitrobenzanilides. researchgate.net

Table 1: Examples of Halogenated Precursors and Related Synthetic Methods

| Precursor/Method | Description | Potential Application | Reference |

|---|---|---|---|

| 4-Chloro-2-nitroaniline | A common intermediate used as a starting material for acylation reactions to produce chlorinated nitrobenzanilides. | Synthesis of pigments and pharmaceutical intermediates. | lookchem.com |

| 2-Chloro-5-nitrobenzanilide | Used as a reactant with thiophenols for the synthesis of 2-benzamidodiaryl sulphides, which are precursors to thiazepines. | Heterocyclic synthesis. | gla.ac.uk |

| Mechanochemical Halogenation | Direct halogenation of C-H bonds using N-halosuccinimides, often catalyzed by transition metals like Palladium(II). | Greener synthetic route for producing halogenated aromatic compounds. | nih.gov |

Incorporation of Hydroxyl and Alkoxy Groups

The synthesis of nitroaromatic compounds containing hydroxyl (-OH) and alkoxy (-OR) groups is of significant interest for creating valuable intermediates. While direct synthesis on the this compound molecule can be challenging, methods using functionalized precursors are common.

A general approach involves using a nitroaniline or a benzoyl chloride that already bears the desired hydroxyl or alkoxy substituent. For example, the synthesis could proceed from 2-amino-4-methoxyphenol (B1270069) and a nitro-substituted benzoyl chloride.

Research into related structures provides viable synthetic strategies. For instance, N-hydroxy- and N-alkoxyindoles can be synthesized from alkyl 2-(2-nitroaryl)-2-butenoates through a base-mediated cyclization. nih.gov The use of sodium tert-pentoxide can yield N-hydroxyindoles, while subsequent treatment with an electrophile like methyl iodide or benzyl (B1604629) bromide can produce N-alkoxyindoles. nih.gov This highlights a method of forming hydroxyl and alkoxy derivatives from a nitroaryl precursor.

Another relevant area is the synthesis of 1-hydroxy and 1-alkoxy-1H-indoles, which have been designed and evaluated for biological activity. nih.gov These syntheses demonstrate the manipulation of functional groups in proximity to a nitrogen atom within a heterocyclic system, which can be conceptually applied to the derivatization of benzanilides.

Table 2: Synthetic Strategies for Hydroxy/Alkoxy Nitro-Aromatic Compounds

| Methodology | Reagents | Product Type | Reference |

|---|---|---|---|

| Base-mediated cyclization | Alkyl 2-(2-nitroaryl)-2-butenoates, Sodium tert-pentoxide | N-hydroxyindoles | nih.gov |

| Base-mediated cyclization and alkylation | Alkyl 2-(2-nitroaryl)-2-butenoates, Potassium tert-butoxide, Electrophile (e.g., MeI) | N-alkoxyindoles | nih.gov |

| Functionalized Precursors | Hydroxy/alkoxy-substituted anilines or benzoyl chlorides | Substituted benzanilides | General Method |

Synthesis of Organometallic Complexes with Nitrobenzanilide Ligands

The amide and nitro groups of this compound and its derivatives can act as donor sites, allowing the molecule to function as a ligand in organometallic complexes. libretexts.org Research has demonstrated the synthesis of such complexes, particularly with organotin(IV) moieties.

A study detailed the synthesis of triorganotin(IV) complexes using ligands derived from 4'-nitrobenzanilide (B1329733), specifically 4'-nitrobenzanilide semicarbazone and thiosemicarbazone. researchgate.net These complexes were synthesized under microwave irradiation, an eco-friendly approach. researchgate.netscilit.com Spectroscopic analysis (IR, UV-vis, NMR) confirmed that the ligands coordinate to the central tin atom, resulting in five-coordinated trigonal bipyramidal geometries. researchgate.net The ligands act as monobasic bidentate chelators, coordinating through nitrogen and oxygen/sulfur atoms. researchgate.net

The general procedure involves the reaction of an organotin(IV) halide, such as triphenyltin (B1233371) chloride or tributyltin chloride, with the nitrobenzanilide-derived ligand. The characterization of these complexes relies heavily on spectroscopic methods. libretexts.org For example, 119Sn NMR is a key technique for confirming the coordination number and geometry around the tin center. researchgate.net

Table 3: Characterization of Triorganotin(IV) Complexes with 4'-Nitrobenzanilide-Derived Ligands

| Complex Type | Ligand | Metal Moiety | Geometry | Key Characterization Technique | Reference |

|---|---|---|---|---|---|

| [R3Sn(L)] | 4'-Nitrobenzanilide semicarbazone | -CH3, -C6H5, n-C4H9 | Trigonal bipyramidal | 119Sn NMR, IR, UV-vis | researchgate.net |

| [R3Sn(L)] | 4'-Nitrobenzanilide thiosemicarbazone | -CH3, -C6H5, n-C4H9 | Trigonal bipyramidal | 119Sn NMR, IR, UV-vis | researchgate.net |

Alternative Synthetic Routes and Novel Precursors

Beyond the standard acylation of an amine, alternative routes to benzanilides can offer advantages in terms of efficiency, substrate scope, or sustainability. Green chemistry principles, such as improving atom economy and using alternative reaction conditions, are increasingly influential. acs.orgeuropa.eu

Transposition reactions, which involve the selective rearrangement of molecular fragments, represent a powerful strategy in organic synthesis for creating complex molecules from simple precursors. rsc.org Such strategies could potentially be applied to construct the benzanilide backbone in a novel fashion.

Enzymatic processes are another cornerstone of green chemistry that can provide alternative synthetic pathways. acs.org For example, amidases have been shown to be active toward substrates like 4-nitrobenzanilide (B1664616), suggesting that biocatalytic methods could be developed for both the synthesis and modification of these compounds. vu.lt

The development of novel synthetic pathways often relies on identifying new, compatible precursors and reaction sequences. nih.gov For complex heterocyclic systems, multi-step syntheses are often required, and the optimization of each step is crucial. For example, the synthesis of fluorinated 2-arylbenzothiazoles, which share structural motifs with functionalized benzanilides, required modifications to established cyclization processes to obtain pure regioisomers. molaid.com These approaches, which involve careful selection of precursors and reaction conditions, are indicative of the strategies needed to develop alternative routes for specialized derivatives of this compound.

Reaction Mechanisms and Chemical Reactivity of 2 Nitrobenzanilide

Electronic and Steric Influences on Nitrobenzanilide Reactivity

The reactivity of 2'-nitrobenzanilide is significantly shaped by both electronic and steric factors stemming from its molecular structure. The nitro group (-NO2), positioned on the aniline (B41778) ring, is a strong electron-withdrawing group. galaxy.ai This property deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution reactions. The electron-withdrawing nature of the nitro group occurs through both inductive effects (withdrawal of electron density through the sigma bond) and resonance effects (delocalization of pi electrons). epa.gov

Conversely, the amide linkage (-CONH-) and the benzoyl group also influence the molecule's electronic environment. The amide group can participate in hydrogen bonding, which affects the molecule's intermolecular forces and physical properties like melting and boiling points. vulcanchem.com

Steric hindrance, a consequence of the spatial arrangement of atoms, also plays a crucial role. wikipedia.org The ortho-positioning of the nitro group in this compound creates steric crowding around the amide linkage. This can influence the conformation of the molecule and potentially hinder the approach of reactants, thereby affecting reaction rates. vulcanchem.com The steric effect can retard chemical reactions by creating a larger energy barrier for the transition state. iupac.org For instance, in nucleophilic substitution reactions, bulky groups near the reaction center can slow down the reaction rate. wikipedia.org

Reduction Pathways of the Nitro Group in this compound

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, and this compound is no exception. This transformation is pivotal for the synthesis of corresponding anilines, which are valuable intermediates in various industries. masterorganicchemistry.comwikipedia.org The reduction can proceed through several pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. almacgroup.com

Catalytic Hydrogenation Mechanismsontosight.ai

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The reaction generally proceeds to completion, converting the nitro group directly to an amino group without the accumulation of intermediate products. orientjchem.org

The mechanism of catalytic hydrogenation of nitroaromatics is generally understood to follow the Haber-Lukashevich scheme, which proposes a stepwise reduction. orientjchem.orgresearchgate.net The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. almacgroup.com However, under typical catalytic hydrogenation conditions, these intermediates are rapidly converted to the final amine product. orientjchem.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, solvent (e.g., ethanol, ethyl acetate) | Highly efficient for many nitro reductions. commonorganicchemistry.com |

| Platinum(IV) Oxide (Adams' catalyst) | H₂, solvent | Effective for reducing both aromatic and aliphatic nitro groups. wikipedia.org |

| Raney Nickel | H₂, solvent | Useful for substrates with functionalities sensitive to other catalysts, like halogens. commonorganicchemistry.com |

Metal-Mediated Reduction Processesontosight.ai

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are often performed under acidic conditions. masterorganicchemistry.com Common metals used for this purpose include iron (Fe), tin (Sn), and zinc (Zn). masterorganicchemistry.comwikipedia.org These reactions are particularly useful when other reducible functional groups are present in the molecule that might be affected by catalytic hydrogenation. commonorganicchemistry.com

The mechanism of metal-mediated reduction involves the transfer of electrons from the metal to the nitro group. For example, in the presence of an acid, iron metal is oxidized while the nitro group is reduced. Quantum chemical studies on nitrobenzene (B124822) suggest that the initial step is the adsorption of the nitroaromatic compound onto the metal surface, followed by electron transfer from the metal to the nitro group's π* orbital. mdpi.com This electron transfer destabilizes the nitro group, facilitating the cleavage of the N-O bond and subsequent reduction steps. mdpi.com

| Metal Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Mild and selective for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin (Sn) | Acidic medium (e.g., HCl) | Effective for nitro group reduction. masterorganicchemistry.com |

| Zinc (Zn) | Acidic or neutral medium (e.g., NH₄Cl) | Can reduce nitro groups to amines or hydroxylamines depending on conditions. wikipedia.orgcommonorganicchemistry.com |

Photoreduction Mechanisms in Nitroaromatic Compoundsrsc.org

The photoreduction of nitroaromatic compounds involves the use of light to initiate the reduction process. These reactions can be influenced by the solvent and the wavelength of light used. epa.gov While specific studies on the photoreduction of this compound are limited, research on related nitroaromatic compounds provides insight into the potential mechanisms. For instance, the photolysis of certain nitroaromatic pesticides in aqueous solutions leads to their degradation. epa.gov

One study noted that this compound was found to be photochemically inert under certain conditions, which was attributed to the low energy of its excited state due to the presence of the nitro group. kchem.org This suggests that the energy absorbed by the molecule upon irradiation may not be sufficient to induce the chemical changes required for reduction.

Theoretical Perspectives on Nitro Group Reductionorganic-chemistry.org

Theoretical studies, often employing quantum chemical methods, provide a deeper understanding of the mechanisms of nitro group reduction. mdpi.com These studies can model the electronic structure of the reactants and intermediates, as well as the transition states, to elucidate the reaction pathway.

For metal-mediated reductions, theoretical models have shown that the interaction between the nitroaromatic compound and the metal surface is crucial. mdpi.com The adsorption geometry and the subsequent charge transfer from the metal to the nitro compound are key factors that determine the efficiency of the reduction. mdpi.comrsc.org Studies on nitrobenzene have indicated that the direct donation of electrons from the metal surface into the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroaromatic compound, which is a π* orbital, is a decisive step that initiates the transformation of the nitro group. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions involving Nitrobenzanilidesontosight.aiorganic-chemistry.org

The aromatic rings of this compound can participate in both nucleophilic and electrophilic substitution reactions, although the reactivity is heavily influenced by the substituents present.

Nucleophilic Aromatic Substitution (SNA r): The nitro group, being strongly electron-withdrawing, activates the aromatic ring to which it is attached for nucleophilic aromatic substitution. vulcanchem.comresearchgate.net In this type of reaction, a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. While this compound itself does not have a typical leaving group for SNAr, related compounds like 2-chloro-N-(4-nitrophenyl)benzamide demonstrate this reactivity, where the chlorine atom can be displaced by a nucleophile. vulcanchem.com The mechanism involves the formation of a stable intermediate called a Meisenheimer complex. organic-chemistry.org

A specific type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitroarenes by a carbanion bearing a leaving group. organic-chemistry.org This reaction typically occurs at positions ortho and para to the nitro group. organic-chemistry.org

Amide Bond Hydrolysis in this compound Systems

The hydrolysis of the amide bond in benzanilide (B160483) systems, including this compound, involves the cleavage of the robust C-N bond. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemrxiv.orgberhamporegirlscollege.ac.in The presence of the nitro group can influence the reactivity of the amide bond, though studies on the closely related 4-nitrobenzanilide (B1664616) have shown it to be resistant to enzymatic hydrolysis by proteases like nattokinase and trypsin. This resistance is attributed to the increased stability conferred by the conjugation of the benzoate (B1203000) ring system, which makes the amide bond more difficult to break.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemrxiv.org A subsequent proton transfer to the nitrogen atom of the amide group transforms the amino group into a better leaving group (an amine). The carbonyl double bond is then reformed, leading to the elimination of 2-nitroaniline (B44862) and the formation of a protonated benzoic acid. In the final step, the liberated 2-nitroaniline can deprotonate the benzoic acid, driving the equilibrium towards the final products. berhamporegirlscollege.ac.inlibretexts.org

Base-Promoted Hydrolysis:

In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org The reformation of the carbonyl double bond results in the elimination of the 2-nitroanilide anion as the leaving group. This is followed by an acid-base reaction where the strongly basic 2-nitroanilide anion deprotonates the newly formed benzoic acid to yield a carboxylate salt and 2-nitroaniline. Because a full equivalent of base is consumed in this final deprotonation step, the reaction is considered base-promoted rather than base-catalyzed. libretexts.org

Intramolecular Cyclization Reactions of Ortho-Nitrobenzanilide Derivatives

The ortho positioning of the nitro group relative to the benzamide (B126) side chain in this compound derivatives is a key structural feature that facilitates a variety of intramolecular cyclization reactions. These reactions are often triggered by the reduction of the nitro group, leading to the formation of diverse heterocyclic systems.

Formation of Heterocyclic Ring Systems (e.g., oxazepinones, isatogens)

Dibenzo[b,f] rsc.orglibretexts.orgoxazepinones: A significant cyclization reaction occurs in 2-hydroxyanilide derivatives of 2-nitrobenzoic acids. Through a base-catalyzed intramolecular nucleophilic aromatic substitution, these compounds can form dibenzo[b,f] rsc.orglibretexts.orgoxazepin-11(10H)-ones. For example, 2-hydroxyanilides derived from 2,4-dinitrobenzoic acid readily cyclize in hot dimethylformamide (DMF) with potassium carbonate (K2CO3) to produce 3-nitrodibenzooxazepinones in high yields. libretexts.org The presence of multiple nitro groups on the benzoic acid ring facilitates this intramolecular substitution. libretexts.org

| Starting Anilide | Product | Yield (%) |

| N-(2-Hydroxyphenyl)-2,4-dinitrobenzamide | 3-Nitrodibenzo[b,f] rsc.orglibretexts.orgoxazepin-11(10H)-one | High |

| N-(2-Hydroxy-5-methylphenyl)-2,4-dinitrobenzamide | 8-Methyl-3-nitrodibenzo[b,f] rsc.orglibretexts.orgoxazepin-11(10H)-one | High |

| N-(4-Chloro-2-hydroxyphenyl)-2,4-dinitrobenzamide | 7-Chloro-3-nitrodibenzo[b,f] rsc.orglibretexts.orgoxazepin-11(10H)-one | High |

Table 1: Synthesis of Dibenzo[b,f] rsc.orglibretexts.orgoxazepinone derivatives via intramolecular cyclization. Data sourced from research on 2-hydroxyanilides of 2,4-dinitrobenzoic acid. libretexts.org

Indazoles and Other N-Heterocycles: Reductive cyclization is another important pathway for ortho-nitrobenzanilides. The Cadogan reaction, for instance, involves the deoxygenative cyclization of ortho-nitroarenes using trivalent phosphorus reagents like triethyl phosphite. researchgate.net This method has been successfully applied to synthesize a range of aza-heterocycles, including indazoles, from o-nitrobenzanilides. rsc.orgresearchgate.net Similarly, photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds provides a mild route to various N-fused heterocycles. rsc.org

Isatogens: The formation of isatogens (indole-N-oxides) is a characteristic reaction of ortho-nitroaryl compounds bearing an adjacent side-chain with an activated methylene (B1212753) or methine group. While not originating directly from the parent this compound, related compounds like o-nitrophenylpropiolic acid can cyclize in the presence of a base to form isatin, likely proceeding through an isatogen (B1215777) intermediate. gla.ac.uk This reactivity highlights the potential of the ortho-nitro group in this compound derivatives to participate in cyclizations upon activation of the adjacent benzoyl group.

Rearrangement Reactions

Rearrangement reactions in the context of ortho-nitrobenzanilide derivatives are often coupled with cyclization or other transformations. The Beckmann rearrangement, for instance, converts an oxime into an amide. libretexts.orgmasterorganicchemistry.com While this is a general reaction, it illustrates a pathway by which amide structures can be formed through rearrangement. More directly relevant are rearrangements that occur during the transformation of the nitroanilide structure itself.

For example, certain reductive cyclization processes may involve rearrangement steps. The Cadogan reaction, which proceeds via a nitrene intermediate formed from the reduction of the nitro group, can be considered a rearrangement as it involves significant bond reorganization to form the final heterocyclic product. researchgate.net

Radical Reactions involving Nitrobenzanilide Moieties

The nitro group of this compound is electrochemically active and can undergo reduction to form a nitro radical anion (ArNO2•−). researchgate.net This radical anion is a key intermediate in various transformations. The stability and subsequent reaction pathway of this radical anion can depend on the reaction medium. researchgate.net

The formation of the nitro radical anion can trigger intramolecular reactions. For example, the electrochemical reduction of 2-allyl-substituted nitroarenes generates radical anions that can undergo a 1,5-hydrogen atom transfer (HAT) to initiate cyclization, ultimately forming quinoline (B57606) N-oxides. chemrxiv.org This demonstrates a powerful method for constructing heterocyclic systems initiated by the radical form of the nitro group. The radical anion of this compound could similarly be expected to participate in intramolecular cyclization or dimerization processes. Studies on related nitroaromatic compounds have shown that these radical anions can undergo disproportionation in mixed media or dimerization in aprotic media. researchgate.net Furthermore, some rearrangements, such as the nitro-nitrite rearrangement, are proposed to proceed through a radical mechanism.

Spectroscopic and Advanced Characterization Techniques for 2 Nitrobenzanilide

Vibrational Spectroscopy Applications (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org For 2'-Nitrobenzanilide, the IR spectrum reveals characteristic absorption bands that confirm its structure. nih.gov The spectrum is often analyzed by examining specific regions where characteristic vibrations of functional groups appear. ajol.info

Key vibrational frequencies for this compound include:

Amide I (C=O stretch): This band is typically strong and appears in the region of 1655 cm⁻¹. ajol.info

Amide II (N-H bend and C-N stretch): This band arises from a combination of N-H bending and C-N stretching vibrations and is observed around 1529 cm⁻¹. ajol.info

N-H Stretch: The stretching vibration of the N-H bond in the amide group is also a key feature.

NO₂ Vibrations: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are characteristic identifiers.

Table 1: Characteristic IR Absorption Bands for Benzanilides

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Amide I | ~1655 |

| Amide II | ~1529 |

| Amide III | ~1322 |

| Amide V | ~725 |

| Amide IV | ~755 |

| Amide VI | ~600 |

Data sourced from Bellamy, 1968; Miyazawa et al., and Geifer, 1966. ajol.info

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each of the aromatic and amide protons. The chemical shifts and coupling patterns of these signals are influenced by the electronic environment of the protons, particularly the electron-withdrawing nitro group and the amide linkage.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the two aromatic rings and the carbonyl carbon are key identifiers for the compound's structure. nih.gov

¹¹⁹Sn NMR: While not standard for this compound, tin NMR would only be applicable if organotin moieties were incorporated into the structure.

Mass Spectrometry Techniques (GC-MS, EIMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. nist.gov

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For this compound, this technique can be used to determine its retention time and mass spectrum, which includes the molecular ion peak and various fragment ions. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a prominent peak observed at m/z 105. nih.gov

EIMS: Electron Ionization Mass Spectrometry involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and characteristic fragment ions. nist.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.07642 | 151.2 |

| [M+Na]⁺ | 265.05836 | 165.2 |

| [M+NH₄]⁺ | 260.10296 | 159.3 |

| [M+K]⁺ | 281.03230 | 161.0 |

| [M-H]⁻ | 241.06186 | 157.1 |

| [M+Na-2H]⁻ | 263.04381 | 160.5 |

| [M]⁺ | 242.06859 | 154.7 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within its aromatic rings and conjugated systems. nist.gov The presence of the nitro group and the benzoyl group influences the position and intensity of these absorption maxima. The spectrum can be used for quantitative analysis and to study the electronic properties of the molecule. researchgate.netresearchgate.net

Thermal Analysis Methods (TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. scielo.org.coredalyc.org This is useful for determining the thermal stability of this compound and identifying the temperatures at which decomposition occurs. bioline.org.br

Differential Thermal Analysis (DTA): DTA compares the temperature of a sample to that of an inert reference material as they are both heated. uni-siegen.de This method detects exothermic or endothermic processes such as phase transitions (melting, crystallization) and decomposition. scielo.org.cobioline.org.br The combination of TGA and DTA provides a comprehensive thermal profile of the compound.

Medicinal Chemistry and Biological Research Applications of 2 Nitrobenzanilide

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a perpetual endeavor in medicinal chemistry, driven by the emergence of drug-resistant pathogens. Benzanilide (B160483) and its derivatives, including 2'-Nitrobenzanilide, have been a subject of interest for their potential biological activities. ontosight.aiontosight.ai The presence and position of substituents on the benzanilide scaffold play a crucial role in determining the antimicrobial efficacy.

Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria. For instance, triorganotin(IV) complexes of 4'-nitrobenzanilide (B1329733) thiosemicarbazone have demonstrated in vitro activity against pathogenic microbial strains, with some complexes showing notable inhibition of Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, the synthesis of 2-benzylidene-3-oxobutanamide derivatives has yielded compounds with significant in vitro antibacterial activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

Studies on other related structures, such as thiobenzanilides, have shown that these compounds can exhibit greater cytotoxicity than their nitrobenzanilide counterparts against certain cell lines. nih.gov Furthermore, research on benzimidazole (B57391) derivatives, which share some structural similarities with benzanilides, has revealed that certain thioalkyl derivatives possess noteworthy activity against nosocomial strains of Stenotrophomonas maltophilia and other Gram-positive and Gram-negative bacteria. nih.gov The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has also yielded compounds with demonstrated antibacterial activity against E. coli. fip.org

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Triorganotin(IV) complexes of 4'-nitrobenzanilide thiosemicarbazone | Escherichia coli, Staphylococcus aureus | Notable inhibition | researchgate.net |

| 2-Benzylidene-3-oxobutanamide derivatives | MRSA, Multidrug-resistant Acinetobacter baumannii | Significant in vitro activity | nih.gov |

| Thioalkyl benzimidazole derivatives | Stenotrophomonas maltophilia, Gram-positive and Gram-negative bacteria | Remarkable activity | nih.gov |

| 2-Hydroxybenzohydrazide derivatives | Escherichia coli | Demonstrated antibacterial activity | fip.org |

The antifungal potential of this compound derivatives and related compounds has also been a focus of research. For example, N-pyrazolyl-2-nitrobenzamides have been synthesized and tested against Cryptococcus neoformans and Candida albicans, showing varying degrees of activity. nih.gov Triorganotin(IV) complexes of 4'-nitrobenzanilide thiosemicarbazone have also exhibited antifungal properties, with one compound showing the highest activity against Fusarium solani. researchgate.net

Investigations into thiobenzanilides have revealed strong antifungal effects against various molds, yeasts, and dermatophytes. researchgate.net Specifically, 2,4-dihydroxythiobenzanilides have demonstrated potent fungistatic activity against Candida, Cryptococcus, Geotrichum, and Trichosporon species. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| N-pyrazolyl-2-nitrobenzamides | Cryptococcus neoformans, Candida albicans | Varying degrees of activity | nih.gov |

| Triorganotin(IV) complexes of 4'-nitrobenzanilide thiosemicarbazone | Fusarium solani | Highest activity observed for one compound | researchgate.net |

| Thiobenzanilides | Moulds, yeasts, dermatophytes | Strong antifungal effect | researchgate.net |

| 2,4-Dihydroxythiobenzanilides | Candida, Cryptococcus, Geotrichum, Trichosporon species | Potent fungistatic activity | researchgate.net |

The antimicrobial properties of nitro-containing compounds are often attributed to their ability to interfere with essential microbial processes. For nitrobenzanilides, a proposed mechanism of action is the interference with microbial DNA synthesis. ontosight.ai The nitro group is thought to be a key pharmacophore, which can be reduced within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These reactive species can then interact with and damage cellular macromolecules, including DNA, leading to inhibition of replication and transcription, and ultimately, cell death. ontosight.aimdpi.com

Other proposed mechanisms for antimicrobial compounds include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy production, and inhibition of protein synthesis. mdpi.comnih.gov For instance, some antimicrobial agents target specific enzymes involved in vital metabolic pathways, such as folic acid synthesis. lumenlearning.com While the precise, comprehensive mechanism for this compound itself is not fully elucidated in the provided context, the interference with DNA synthesis remains a prominent hypothesis for the antimicrobial activity of the broader nitrobenzanilide class. ontosight.ai

Antifungal Activity Evaluations

Anti-inflammatory Properties of this compound Derivatives

Certain derivatives of this compound have been investigated for their potential anti-inflammatory effects. The core benzanilide structure is found in various compounds with pharmacological activities, including anti-inflammatory properties. ontosight.aiontosight.ai For instance, 2-chloro-5-nitrobenzanilide (GW9662) is known as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) antagonist. nih.govnih.gov PPAR-γ is a nuclear receptor that, when activated, can repress the expression of pro-inflammatory genes. By antagonizing this receptor, compounds like GW9662 can modulate inflammatory pathways. nih.gov

Research on HCT1026, a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has shown that it can activate PPAR-γ in microglial cells, suggesting a mechanism for its anti-inflammatory actions in the brain. nih.gov This highlights the potential for benzanilide derivatives to interact with key targets in inflammatory processes. While direct studies on the anti-inflammatory properties of this compound were not detailed in the provided search results, the activities of its derivatives suggest that this chemical scaffold is a promising starting point for the development of new anti-inflammatory agents. ontosight.ai

Anticancer and Antitumor Research with Nitrobenzanilides

The benzanilide scaffold is a recurring motif in compounds explored for their anticancer and antitumor properties. ontosight.aiontosight.aiontosight.ai Nitro-containing compounds, in particular, are recognized for their potential as anticancer drugs. researchgate.net Research has shown that certain benzanilides exhibit significant biological activity, including the ability to inhibit the growth of cancer cells. ontosight.ai

Studies on thiobenzanilides, which are structurally related to nitrobenzanilides, have demonstrated their potential as anticancer agents. nih.gov These compounds have been shown to induce higher cytotoxicity in human melanoma A375 cells compared to their nitrobenzanilide counterparts. nih.gov The proposed mechanism of action for these thiobenzanilides involves the induction of apoptosis, characterized by G2/M phase cell cycle arrest, loss of mitochondrial membrane potential, and activation of caspase-3. nih.gov

Furthermore, research into prodrugs for nitroreductase-based cancer therapy has involved nitrobenzamides, highlighting the interest in the nitro group for targeted cancer treatment. researchgate.net While specific anticancer studies focusing solely on this compound were not prominent in the search results, the broader class of nitrobenzanilides and related structures are actively being investigated for their potential in oncology. ontosight.ai

Antifertility and Antiviral Studies

The biological activities of benzanilide derivatives extend to other areas of medicinal chemistry, including antifertility and antiviral research. ontosight.aiontosight.ai

In the realm of antifertility research, triorganotin(IV) complexes derived from 4'-nitrobenzanilide semicarbazone and thiosemicarbazone have been synthesized and studied for their effects on fertility. researchgate.net These studies involved assessing the impact of long-term ingestion of these compounds on the reproductive parameters of male rats. researchgate.net

Regarding antiviral research, while specific studies on this compound were not found, the broader field of antiviral drug development often explores diverse chemical scaffolds. scitechnol.comintrepidalliance.org The development of broad-spectrum antiviral agents is a key area of research, with a focus on identifying compounds that can be effective against multiple viral pathogens. dzif.de The general approach involves screening various compounds for their ability to inhibit viral replication or other key stages of the viral life cycle. nih.gov

Structure-Activity Relationship (SAR) Studies in Nitrobenzanilide Bioactivity

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org For the nitrobenzanilide family, SAR studies are crucial for understanding how modifications to the molecular framework influence its therapeutic potential.

Impact of Substituent Position and Nature on Biological Profiles

The biological activity of benzanilide derivatives is highly dependent on the type and position of substituents on their aromatic rings. longdom.org The electronic effects (electron-donating or electron-withdrawing) and steric properties of these substituents can profoundly alter the molecule's interaction with biological targets. longdom.org

Electron-withdrawing groups (EWGs), such as the nitro (-NO₂) group inherent to this compound, can stabilize the aromatic ring by delocalizing charge. longdom.org The position of these groups is critical; for instance, placing EWGs at the para or meta positions has been shown to enhance the thermal stability of benzene (B151609) derivatives. longdom.org Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups can increase electron density and may enhance different aspects of the biological profile. longdom.org Studies on other, related molecular scaffolds have shown that the presence of electron-donating groups can enhance anti-inflammatory and antioxidant activity. nih.gov

The interplay between different substituents can lead to varied biological outcomes. For example, in the development of anti-sickling agents based on benzoic acid derivatives, a combination of hydrophilic substituents to interact with polar amino acid residues and a hydrophobic phenyl core to engage with nonpolar regions of the target protein was found to be crucial. iomcworld.com The planarity of the aromatic system is also considered an important factor for facilitating binding within the target's pocket. iomcworld.com

Below is a data table illustrating the general principles of how substituent changes on a hypothetical nitrobenzanilide scaffold could influence its biological profile, based on established SAR principles.

| Substituent Modification on Nitrobenzanilide Scaffold | Position of Substitution | Nature of Substituent | Predicted Impact on Biological Profile | Rationale |

| Addition of a hydroxyl group (-OH) | para on the benzoyl ring | Electron-Donating, Hydrogen Bond Donor/Acceptor | Potential increase in antioxidant or receptor-binding activity. | Forms hydrogen bonds, potentially increasing affinity for target sites. drugdesign.org |

| Addition of a methoxy group (-OCH₃) | para on the benzoyl ring | Electron-Donating | May enhance anti-inflammatory properties. nih.gov | Increases electron density on the aromatic system. longdom.org |

| Replacement of -NO₂ with a cyano group (-CN) | ortho on the anilide ring | Electron-Withdrawing | May retain or alter electronic properties relevant to activity. | Both -NO₂ and -CN are strong electron-withdrawing groups. longdom.org |

| Addition of a bulky group (e.g., tert-butyl) | ortho on either ring | Steric Hindrance | Could increase stability or selectively block binding to certain off-targets. | Provides steric shielding that can prevent decomposition or unwanted interactions. longdom.org |

| Addition of a halogen (e.g., -Cl, -F) | Various | Electron-Withdrawing | Can enhance membrane permeability and binding affinity. | Halogens modify lipophilicity and can participate in halogen bonding. rsc.org |

Bioactivity of Organometallic Complexes involving Nitrobenzanilides

The coordination of organic ligands to metal centers can produce organometallic complexes with unique therapeutic and diagnostic properties that differ significantly from the organic ligand alone. nih.gov Ligands derived from nitro-containing aromatic compounds, such as nitrobenzoic acid, have been used to synthesize coordination complexes with notable biological activity. mdpi.comnih.gov These activities often arise from a synergy between the metal ion and the nitro-aromatic ligand. mdpi.com

Organometallic complexes can interact with biological systems in several ways, including binding to biomolecules like DNA or modulating enzyme activity. longdom.org For example, platinum complexes are well-known for their ability to bind to DNA, inducing apoptosis in cancer cells. longdom.org The chelation of a ligand to a metal occurs through specific atoms, such as the sulfur of a thiol group and the nitrogen of an azomethine group in some Schiff base complexes. scienceopen.com The resulting complexes can exhibit a range of geometries, such as octahedral or square pyramidal, which influences their biological interactions. scienceopen.com

While specific research on this compound organometallic complexes is limited, related structures provide a framework for predicting their potential. Complexes formed with metals like cobalt, ruthenium, and vanadium have demonstrated antibacterial, antifungal, and antitumor properties. mdpi.comscienceopen.com The nitro group itself can be crucial for the mechanism of action, as its enzymatic bioreduction can form intoxicating free radicals within parasite or bacterial cells. mdpi.com

The table below summarizes the observed bioactivities of complexes with ligands structurally related to this compound.

| Metal Center | Ligand Type | Observed Biological Activity | Potential Mechanism | Reference |

| Cobalt(II) | Dinitrobenzoate (DNB) | Antifungal (against Candida albicans) | Synergy between metal and ligand; specific mechanisms under investigation. | mdpi.com |

| Ruthenium(III) | Thio-Schiff bases | Antibacterial, Antifungal | Chelation via sulfur and nitrogen atoms; redox properties of the metal. | scienceopen.com |

| Oxovanadium(IV) | Thio-Schiff bases | Antibacterial, Antifungal | Formation of specific coordination geometries that interact with biological targets. | scienceopen.com |

| Platinum | General Organometallic | Anticancer | Binds to DNA, disrupting replication and transcription. | longdom.org |

| Gold | General Organometallic | Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation. | longdom.org |

Rational Drug Design and Development Incorporating this compound Scaffolds

Rational drug design, also known as structure-based drug design, uses the knowledge of a biological target's structure to invent or discover new medicines. parssilico.com This approach aims to make drug development more efficient and cost-effective by designing molecules with a high affinity and specificity for their intended target. parssilico.comresearchgate.net The this compound structure can serve as a "scaffold," or core molecular framework, in this process. biosolveit.de

Pharmacophore Identification and Lead Optimization

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is essential for a molecule to interact with a specific biological target. unina.it The first step in rational design is often to identify this pharmacophore from a set of known active compounds. unina.it For the this compound scaffold, key pharmacophoric features might include:

A hydrogen bond acceptor (the nitro group).

A hydrogen bond donor/acceptor (the amide linkage).

Two aromatic rings that can engage in hydrophobic or π-π stacking interactions.

Once a pharmacophore is identified, it can be used in virtual screening to search large databases for new compounds that match the model. nih.govfrontiersin.org

Following the discovery of an active "lead compound," the process of lead optimization begins. ijddd.com This involves making systematic chemical modifications to the lead structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). ijddd.compreprints.org A common strategy in lead optimization is structural simplification, where non-essential parts of a complex molecule are removed to improve synthetic accessibility and reduce potential toxicity. scienceopen.com Another approach involves iterative modifications to enhance binding affinity and in vitro potency, which can be guided by computational modeling. scienceopen.comarxiv.org For a this compound lead, optimization might involve the strategies outlined in the table below.

| Optimization Strategy | Modification to this compound Scaffold | Goal | Example Outcome |

| Scaffold Hopping | Replace one of the phenyl rings with a heterocycle (e.g., pyridine, furan). | Discover novel, patentable chemical series; improve properties like solubility. | A pyridyl-nitroanilide derivative with enhanced water solubility. |

| Side Chain Modification | Add various substituents to the aromatic rings. | Probe for additional binding interactions and improve potency. | Addition of a trifluoromethyl group to increase binding affinity via hydrophobic interactions. |

| Bioisosteric Replacement | Replace the amide linker (-CONH-) with a bioisostere (e.g., reverse amide, ester). | Improve metabolic stability or alter hydrogen bonding capacity. | A reverse amide derivative with increased resistance to enzymatic hydrolysis. |

| Structural Simplification | Truncate or remove one of the rings if it is found to be non-essential for activity. | Reduce molecular weight and complexity; improve "drug-likeness". scienceopen.com | A simplified N-(2-nitrophenyl)acetamide with retained activity but improved pharmacokinetics. |

Strategies for "Caged Compound" Development utilizing Related Nitrobenzyl Systems

The ortho-nitrobenzyl group, which forms the core of the "anilide" portion of this compound, is a well-known photoremovable protecting group. nih.gov This property is exploited to create "caged compounds"—biologically inert molecules that release a biologically active substance upon exposure to light. nih.gov This technique provides powerful spatial and temporal control over biological processes, making it an invaluable tool in neurobiology and cell biology. nih.gov

The general mechanism involves attaching a bioactive molecule (e.g., a neurotransmitter, second messenger, or enzyme substrate) to the nitrobenzyl moiety via a covalent bond. The resulting "caged" molecule is inactive. Irradiation with UV light (typically in the 300-360 nm range) induces a photochemical reaction that cleaves this bond, releasing the active molecule in its native form with millisecond time resolution. wiley-vch.deannualreviews.org The 1-(2-nitrophenyl)ethyl (NPE) group, a substituted version of the 2-nitrobenzyl system, is particularly effective and widely used. wiley-vch.deroyalsocietypublishing.org

While this compound itself is not typically used for caging, its fundamental 2-nitrobenzyl substructure is the key functional component. This chemical strategy has been used to cage a wide variety of important biological signaling molecules.

The table below provides examples of molecules that have been successfully "caged" using this photolabile chemistry.

| Caged Molecule | Protecting Group | Application Area | Significance | Reference |

| Caged ATP | 1-(2-Nitrophenyl)ethyl (NPE) | Muscle Physiology, Ion Pumps | Enabled time-resolved studies of ATP-dependent processes like muscle contraction and ion transport. wiley-vch.deannualreviews.org | |

| Caged GABA | α-Carboxy-2-nitrobenzyl (CNB) | Neurobiology | Allowed for the precise, light-induced activation of GABA receptors to study neuronal circuits. nih.gov | |

| Caged Glutamate (B1630785) | 4-methoxy-7-nitroindolinyl (MNI) | Neurobiology | Used to map synaptic connections and probe glutamate receptor function with high spatial resolution. nih.gov | |

| Caged Calcium (Ca²⁺) | 2-nitrophenyl-EGTA | Cell Signaling | Used to create rapid, localized increases in intracellular calcium concentration to study Ca²⁺-mediated signaling pathways. nih.gov | |

| Caged NADP | 2-Nitrobenzyl (NB), NPE, and others | Enzymology, Crystallography | Utilized in time-resolved crystallographic studies to observe enzyme-substrate interactions in real-time. wiley-vch.de |

Materials Science Applications of 2 Nitrobenzanilide

Role in the Synthesis of Functional Materials

2'-Nitrobenzanilide serves as a key intermediate and precursor in the synthesis of various functional materials, most notably heterocyclic compounds and dyes. Its chemical structure, featuring a nitro group ortho to the amide linkage, allows for strategic chemical transformations to build more complex molecular architectures.

A primary application of this compound is in the synthesis of quinazolinone derivatives. arkat-usa.orgfrontiersin.org Quinazolinones are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological and pharmaceutical activities. arkat-usa.orgopenmedicinalchemistryjournal.com In a typical synthetic pathway, the nitro group of this compound is reduced to an amino group, forming 2'-aminobenzanilide. This intermediate can then undergo cyclization reactions to form the quinazolinone core. arkat-usa.org For instance, a one-pot reductive N-heterocyclization of 2-nitrobenzoic acid derivatives (related to this compound) with formamide (B127407) can yield quinazolinone structures. arkat-usa.org These quinazolinone-based molecules have been investigated for their luminescent properties, making them candidates for fluorescent probes and biological imaging agents. rsc.org

Furthermore, nitroanilide derivatives are utilized in the production of dyes. Historically, compounds with nitro groups have been foundational in the synthesis of dyestuffs. researchgate.netripublication.com For example, 2-Nitrobenzaldehyde, a related compound, is a precursor in the synthesis of dyes and pigments, where the nitro group is transformed into various functional groups that impart color. While direct synthesis of vat dyes from this compound is not extensively detailed, the general chemistry of nitroaromatic compounds is central to dye production. researchgate.netripublication.comgoogle.com Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco-vat) and then re-oxidized to their insoluble, colored state. inflibnet.ac.inp2infohouse.org The reduction of a nitro group is a key step that aligns with the "vatting" process. kaznu.kz

The synthesis of these functional materials often involves the following key transformations of the this compound structure:

Reduction of the Nitro Group: The conversion of the -NO2 group to an amino (-NH2) group is a common and critical step. This transformation creates a nucleophilic center that can participate in cyclization and condensation reactions.

Cyclization Reactions: The resulting 2'-aminobenzanilide can undergo intramolecular cyclization to form heterocyclic systems like quinazolinones. arkat-usa.org

The table below summarizes the functional materials derived from this compound and its related precursors.

| Precursor | Synthetic Transformation | Resulting Functional Material | Potential Application |

| This compound | Reduction of nitro group, followed by cyclization | Quinazolinone derivatives arkat-usa.org | Luminescent materials, Bioimaging rsc.org |

| Related Nitroaromatics | Reduction and cyclization/condensation | Vat Dyes researchgate.netripublication.com | Textile coloration inflibnet.ac.inp2infohouse.org |

Development of Hybrid Materials and Polymers

The direct incorporation of this compound as a monomer or primary component in the synthesis of hybrid materials and polymers is not widely documented in the reviewed scientific literature. Hybrid materials are broadly defined as materials combining organic and inorganic components, or multiple distinct polymer types, to achieve synergistic properties. rsc.orgfrontiersin.orgmdpi.com

The primary role of this compound in materials science appears to be as a precursor molecule for smaller, functional compounds rather than as a building block for large polymeric structures. ontosight.aikoreascience.kr Polymer synthesis typically requires monomers with specific reactive groups (e.g., vinyl groups, or two or more reactive sites like diamines or diacids) that can undergo polymerization reactions. While this compound possesses functional groups, its common transformations lead to cyclized products like quinazolinones, not linear polymer chains. arkat-usa.org

Research into polymer hybrid materials and nanocomposites is an active field, focusing on combining different material classes to create advanced functionalities. elsevier.com However, the specific use of this compound in these complex systems, for example as a functional filler or as a co-monomer, is not established.

Theoretical and Computational Studies on 2 Nitrobenzanilide

Molecular Modeling and Conformational Analysis

The conformation of 2'-nitrobenzanilide is determined by the rotational freedom around several key bonds, including the amide linkage and the bonds connecting the phenyl rings to the amide group. The presence of the bulky nitro group at the 2' position introduces steric hindrance, which significantly restricts the rotation around the N-C(phenyl) bond and influences the preferred orientation of the two aromatic rings relative to each other.

Computational methods are employed to predict the most stable conformations by calculating the potential energy as a function of these rotational angles. These studies help in visualizing the molecule's shape and understanding how its structure might influence its interactions with other molecules. The Cambridge Structural Database contains crystal structure data for this compound, providing experimental validation for the computationally modeled conformations. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of this compound. nrel.govrsdjournal.org DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or def2-TZVP, are commonly used to optimize the molecular geometry and calculate various chemical parameters. nrel.govresearchgate.netmdpi.com

These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. researchgate.net For instance, DFT calculations can be used to determine the optimized molecular structure, which can then be compared with experimental data if available. researchgate.net Furthermore, quantum chemical calculations are employed to compute thermodynamic properties such as enthalpy, Gibbs free energy, and vibrational frequencies. nrel.gov These calculated vibrational spectra can be used to interpret experimental infrared (IR) and Raman spectra, serving as a "molecular fingerprint" for identification. avcr.czrsc.org

The accuracy of DFT calculations depends on the chosen functional and basis set. nrel.govnih.gov Therefore, it is common to benchmark the computational methodology against experimental data or higher-level calculations to ensure the reliability of the results. nrel.gov

Prediction of Electronic Structure and Reactivity

The electronic structure of this compound, which governs its chemical reactivity, can be effectively predicted using quantum chemical calculations. mdpi.comuni-muenchen.de Key aspects of the electronic structure that are often investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the sites of electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the negative regions are expected to be localized around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. arabjchem.org A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and intramolecular interactions, providing insights into the stability arising from electron delocalization. nih.govnih.gov

Simulation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational simulations are instrumental in studying the non-covalent interactions within and between this compound molecules. nih.govopenstax.org These interactions, particularly hydrogen bonding, play a crucial role in determining the compound's physical properties, such as its crystal structure and melting point. vulcanchem.comnih.gov

Intramolecular interactions within this compound can occur, for example, between the amide hydrogen and the oxygen of the ortho-nitro group, potentially forming a weak intramolecular hydrogen bond. The presence and strength of such interactions can influence the molecule's conformation. libretexts.org

Computational methods like Atoms in Molecules (AIM) theory can be used to characterize and quantify these non-covalent interactions by analyzing the electron density topology. nih.govmdpi.comsemanticscholar.org Car–Parrinello molecular dynamics (CPMD) simulations can be employed to study the dynamics of these interactions in different phases. mdpi.comsemanticscholar.org

Computational Approaches to Reaction Mechanism Elucidation

For reactions where this compound is a reactant, computational studies can help to understand the sequence of bond-breaking and bond-forming events. rsc.orgchemistrydocs.com For example, in a nucleophilic aromatic substitution reaction, calculations can model the approach of the nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of the leaving group.